molecular formula C15H15NO3 B3025501 5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid CAS No. 915922-68-8

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid

Cat. No.: B3025501
CAS No.: 915922-68-8
M. Wt: 257.28 g/mol
InChI Key: FSZQPQFODLZUJH-UHFFFAOYSA-N
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Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydroisoquinolinones : A study explored the synthesis of various tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and pharmacophoric substituents, by transforming the carboxylic acid group of a related compound (Kandinska, Kozekov, & Palamareva, 2006).

  • Crystal Structure Analysis : Another research focused on the crystal structure of a compound synthesized from a reaction involving a related furan-2-carboxylic acid derivative, providing insights into its molecular structure and potential applications (Baktır, Akkurt, Kandinska, Bogdanov, & Büyükgüngör, 2009).

  • Anticancer and Antibacterial Properties : A study synthesized a derivative featuring furan-2-carboxamide, which is known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

  • Pro-drug System for Anticancer Drugs : Research indicated that derivatives like 5-nitrofuran-2-ylmethyl group have potential as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, suggesting a similar potential for related compounds (Berry, Watson, Whish, & Threadgill, 1997).

  • Pharmacological Effects on the Central Nervous System : A related furan-2-carboxylic acid derivative was found to exhibit strong antinociceptive properties in the central nervous system in mice, indicating potential neurological applications (Siwek, Wujec, Dobosz, Jagiełło-wójtowicz, Chodkowska, Kleinrok, & Paneth, 2008).

Potential Biological and Therapeutic Applications

  • Bioactive Compounds from Plants : A study isolated new bioactive compounds, including derivatives of furan-2-carboxylic acid, from Portulaca oleracea L., showing anti-inflammatory activities and inhibition of inflammatory factors (Liu, Lan, Tao, Tian, Ying, & Stien, 2022).

  • Anti-tuberculosis Agents : A derivative of furan-2-carboxylic acid was modified to improve bioavailability for potential use as an anti-tuberculosis agent, indicating the scope of related compounds in infectious disease treatment (Tangallapally, Lee, Lenaerts, & Lee, 2006).

  • Interaction with DNA : Research into the interaction between furan-2-carboxylic acid derivatives and DNA using various spectroscopic techniques could indicate potential in genetic research or therapy (Ranade, Navale, & Zote, 2020).

  • Antimalarial Compounds : A synthesis strategy involving furan-2-carboxylic acid derivatives was used to create potent antimalarial compounds, showcasing their potential in combating malaria (Kanishchev, Lavoignat, Picot, Médebielle, & Bouillon, 2013).

  • Anti-inflammatory and Antibacterial Properties : Synthesized furan-2(3H)-ones derivatives displayed significant anti-inflammatory and antibacterial activities, suggesting therapeutic applications for related compounds (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-15(18)14-6-5-13(19-14)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-6H,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZQPQFODLZUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589657
Record name 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-68-8
Record name 5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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